
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride
Descripción general
Descripción
“1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride” is a chemical compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.6 g/mol. It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 286.6 g/mol. More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Pyridine and pyrrolidine derivatives are crucial in the development of new synthetic routes for various compounds. For instance, the versatility of pyridine derivatives in forming complex compounds has been highlighted, emphasizing their role in spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests that "1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride" could similarly serve as a precursor or intermediary in synthesizing complex molecular structures with diverse applications (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Development
The medicinal importance of pyridine derivatives has been extensively documented, with applications ranging from anticancer, antibacterial, and anti-inflammatory to antiviral activities. This broad spectrum of biological activity indicates the potential of "this compound" in drug development and pharmaceutical research, particularly as a scaffold for designing drugs targeting specific diseases (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives are also recognized for their high affinity for various ions and neutral species, making them effective chemosensors. This property is critical in analytical chemistry for the detection and quantification of specific substances in environmental, agricultural, and biological samples. The structural features of "this compound" could be exploited in designing new chemosensors with improved sensitivity and selectivity (Abu-Taweel et al., 2022).
Microbial Degradation
The microbial metabolism of compounds containing pyridine and related heterocycles under both aerobic and anaerobic conditions has been reviewed, indicating the environmental relevance of these compounds in bioremediation processes. This suggests the potential investigation into the biodegradability and environmental impact of "this compound," contributing to safer and more sustainable chemical practices (Kaiser, Feng, & Bollag, 1996).
Safety and Hazards
The safety data sheet for a similar compound, (Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHLAYAUMYMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



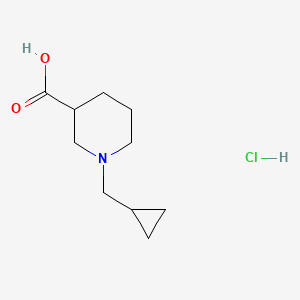
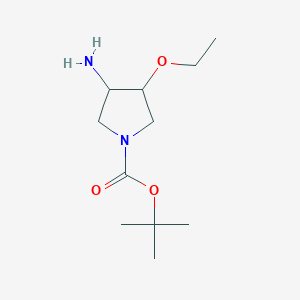
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
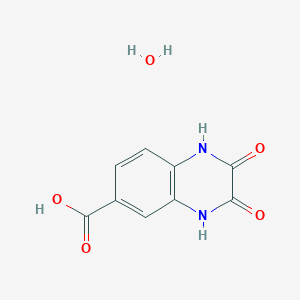
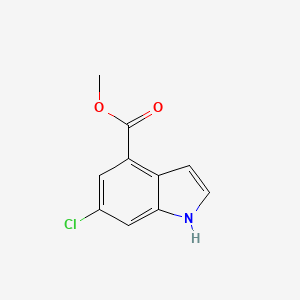

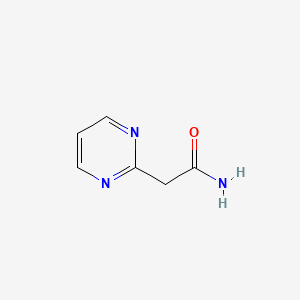
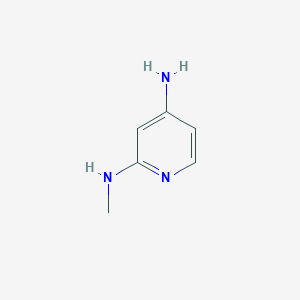
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)

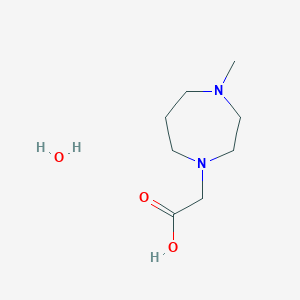
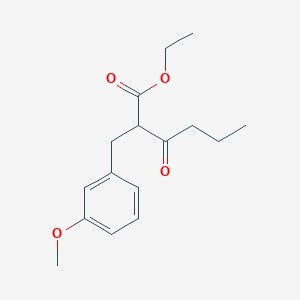
![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)